
Bupivacaine N-Oxide Hydrochloride Salt
Übersicht
Beschreibung
Bupivacaine N-Oxide Hydrochloride Salt is a derivative of the widely used local anesthetic bupivacaine hydrochloride. While bupivacaine hydrochloride is a racemic mixture of enantiomers with known cardiac toxicity risks (particularly the R-enantiomer) , the N-oxide derivative may exhibit distinct pharmacological behavior due to reduced lipophilicity and altered receptor interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-Oxide Hydrochloride Salt typically involves the oxidation of bupivacaine. The process begins with the preparation of bupivacaine, which is then subjected to oxidation using suitable oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The production process is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Bupivacaine N-Oxide Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to bupivacaine under specific conditions.
Substitution: Reacts with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Bupivacaine N-Oxide.
Reduction: Bupivacaine.
Substitution: Substituted bupivacaine derivatives.
Wissenschaftliche Forschungsanwendungen
Bupivacaine N-Oxide Hydrochloride Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of bupivacaine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: Explored for its potential use in pain management and anesthesia, particularly in understanding the pharmacokinetics and pharmacodynamics of bupivacaine derivatives.
Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Bupivacaine N-Oxide Hydrochloride Salt is similar to that of bupivacaine. It blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This action is primarily mediated through the inhibition of voltage-gated sodium channels in nerve cells.
Vergleich Mit ähnlichen Verbindungen
Bupivacaine Hydrochloride
- Structure : Racemic mixture of (R)- and (S)-enantiers; hydrochloride salt form enhances water solubility .
- Pharmacology : Four times more potent than lidocaine, with prolonged duration due to high protein binding (>95%) . Cardiac toxicity is linked to the R-enantiomer, which inhibits cardiac sodium channels more strongly .
- Applications : Epidural, spinal, and nerve block anesthesia .
Levobupivacaine Hydrochloride
- Structure : Pure S-enantiomer of bupivacaine.
- Pharmacology : Reduced cardiotoxicity compared to racemic bupivacaine, with similar potency and duration . Clinical studies highlight a wider safety margin, especially in obstetric use .
- Applications : Preferred for procedures requiring prolonged analgesia with minimized systemic toxicity .
Ropivacaine Hydrochloride
- Structure : Single S-enantiomer with a propyl group on the piperidine ring (vs. butyl in bupivacaine).
- Pharmacology: Lower lipid solubility than bupivacaine, leading to reduced systemic absorption and toxicity. FDA-monographed for its safety profile in epidural anesthesia .
- Applications : Epidural and peripheral nerve blocks, emphasizing reduced motor blockade .
Lidocaine Hydrochloride
- Structure : Amide-linked local anesthetic with a xylidine backbone.
- Pharmacology : Faster onset but shorter duration (1–2 hours) compared to bupivacaine. Lower potency and minimal cardiotoxicity .
- Applications : Surface anesthesia, short-duration nerve blocks .
Comparative Data Table
Parameter | Bupivacaine HCl | Levobupivacaine HCl | Ropivacaine HCl | Lidocaine HCl | Bupivacaine N-Oxide HCl (Inferred) |
---|---|---|---|---|---|
Onset Time | 5–10 min | 5–10 min | 5–15 min | 1–3 min | Likely slower (reduced lipophilicity) |
Duration | 4–8 hours | 4–8 hours | 3–6 hours | 1–2 hours | Potentially shorter (altered metabolism) |
Cardiac Toxicity | High (R-enantiomer) | Moderate | Low | Low | Likely reduced (N-oxide modification) |
Protein Binding (%) | >95 | >95 | 94 | 64 | Unknown; likely lower |
Lipid Solubility | High | High | Moderate | Low | Reduced (polar N-oxide group) |
Key Research Findings
- Toxicity Mitigation : Levobupivacaine and ropivacaine demonstrate that structural modifications (enantiopurity or alkyl chain changes) reduce systemic toxicity while retaining efficacy .
- Formulation Impact : Sustained-release bupivacaine formulations (e.g., multivesicular liposomes) extend duration to 48 hours by controlled release . The N-oxide derivative may benefit from similar delivery systems to offset rapid clearance.
- Solubility and Efficacy : Bupivacaine free base exhibits enhanced membrane penetration due to hydrophobicity . The N-oxide’s increased polarity might reduce tissue diffusion but improve aqueous stability.
Biologische Aktivität
Bupivacaine N-Oxide Hydrochloride Salt is a derivative of the local anesthetic bupivacaine, which has been studied for its biological activity, particularly in the context of pain management and its effects on various biological systems. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Bupivacaine primarily acts as a sodium channel blocker , inhibiting the influx of sodium ions into neurons, which prevents the generation and propagation of action potentials. This mechanism is central to its anesthetic properties. Additionally, bupivacaine has been shown to interact with other ion channels, including NMDA receptors, which play a significant role in pain signaling and central sensitization. Research indicates that bupivacaine can decrease NMDA receptor-mediated synaptic transmission in the spinal cord, potentially offering therapeutic benefits in chronic pain management .
Mechanism | Description |
---|---|
Sodium Channel Blockade | Inhibits sodium ion influx, preventing action potential generation |
NMDA Receptor Interaction | Decreases synaptic transmission related to pain signaling |
Nitric Oxide Generation | Upregulates nitric oxide (NO) production in neutrophils |
Biological Effects
Research has highlighted several biological effects associated with this compound:
- Nitric Oxide Production : Bupivacaine has been found to upregulate nitric oxide generation in neutrophils. A study showed that bupivacaine enhances NO production, which is crucial for various immune responses. However, neonatal neutrophils exhibited lower NO production compared to adult cells when exposed to bupivacaine .
- Cytotoxicity : The cytotoxic effects of bupivacaine have been assessed using various cell lines. In one study, it was shown that bupivacaine did not exhibit cytotoxicity at clinically relevant concentrations in adult neutrophils but did affect chondrocytes adversely when used intra-articularly .
- Apoptosis Induction : Bupivacaine has been implicated in inducing apoptosis via reactive oxygen species (ROS) in specific cell types such as Schwann cells. This effect may have implications for nerve repair and regeneration following surgical procedures .
Table 2: Biological Effects of this compound
Effect | Observations |
---|---|
Nitric Oxide Generation | Increased NO production in neutrophils; lower in neonatal cells |
Cytotoxicity | Limited cytotoxicity at therapeutic doses; adverse effects on chondrocytes |
Apoptosis | Induces apoptosis via ROS in Schwann cells |
Case Studies and Research Findings
- Neutrophil Functionality : A study comparing the effects of local anesthetics on neutrophil functionality revealed that bupivacaine could enhance NO production but also impair critical functions like chemotaxis and ROS generation in neonatal neutrophils .
- Chondrocyte Viability : Intra-articular administration of bupivacaine was shown to affect chondrocyte viability negatively, raising concerns about its use in orthopedic procedures. The study highlighted the need for adjunct therapies like vitamin C to mitigate these adverse effects .
- Therapeutic Applications : The inhibition of NMDA receptors by bupivacaine suggests potential applications beyond local anesthesia, particularly in managing chronic pain conditions by modulating central sensitization pathways .
Q & A
Basic Question: What are the standard methodologies for synthesizing and characterizing Bupivacaine N-Oxide Hydrochloride Salt?
Answer:
The synthesis of this compound involves chemical oxidation of Bupivacaine Hydrochloride, followed by salt formation. Key steps include:
- Oxidation : Use of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to convert the tertiary amine group in Bupivacaine to an N-oxide derivative.
- Salt Formation : Reaction with hydrochloric acid to stabilize the compound as a hydrochloride salt.
Characterization Methods :
- Spectroscopy : Confirm structural integrity via infrared spectroscopy (IR) to identify functional groups (e.g., N-O stretch at ~1270 cm⁻¹) and UV-Vis spectroscopy for purity assessment .
- Chromatography : High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess purity and detect impurities (<0.1% threshold) .
- Elemental Analysis : Verify molecular formula (e.g., C₁₈H₂₈N₂O₂·HCl) and hydration state .
Basic Question: How should researchers address solubility and stability challenges during experimental preparation of this compound?
Answer:
- Solubility :
- In vitro : Use polar solvents like DMSO or DMF for initial dissolution, followed by dilution in aqueous buffers (pH 4–6). Avoid organic solvents incompatible with biological assays (e.g., ethanol) .
- In vivo : For animal studies, pre-formulate in saline or dextrose solutions (e.g., 5% dextrose for intrathecal administration) .
- Stability :
Advanced Question: What experimental designs are optimal for evaluating the NMDA receptor inhibition and ion channel blockade of this compound?
Answer:
- In Vitro Models :
- In Vivo Models :
Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values for Bupivacaine derivatives across studies?
Answer:
Discrepancies in IC₅₀ values (e.g., 69.5 μM vs. higher/lower values) may arise from:
- Assay Conditions : Variations in pH, temperature, or ion concentrations (e.g., K⁺/Ca²⁺ levels alter channel gating) .
- Cell Line Specificity : Differences in channel isoform expression (e.g., NaV1.5 vs. NaV1.7) .
- Data Normalization : Standardize to control compounds (e.g., lidocaine) and validate with dose-response curves (3–5 replicates) .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (NFPA Health Hazard Rating = 4) .
- Ventilation : Use fume hoods for powder handling to avoid inhalation (acute oral toxicity: LD₅₀ ~15 mg/kg in rodents) .
- Waste Disposal : Collect aqueous waste in sealed containers; avoid environmental release (aquatic chronic toxicity: EC₅₀ <1 mg/L) .
Advanced Question: What methodologies are recommended for comparative studies of this compound with other long-acting local anesthetics?
Answer:
- Randomized Controlled Trials (RCTs) : Double-blind studies comparing efficacy (e.g., pain scores), duration (e.g., sensory block hours), and side effects (e.g., motor blockade) against ropivacaine or liposomal bupivacaine .
- Pharmacokinetic Analysis : Measure plasma concentrations via LC-MS/MS to compare bioavailability and metabolic stability .
- Statistical Power : Use sample sizes ≥50 subjects/group (α=0.05, β=0.2) to detect clinically significant differences .
Basic Question: Which analytical techniques are validated for quantifying impurities in this compound batches?
Answer:
- HPLC-UV : Use C18 columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) to resolve degradation products (e.g., hydrolyzed N-oxide) .
- Heavy Metal Testing : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect Cu²⁺/Fe³⁺ contaminants (<10 ppm) .
- Loss on Drying : Thermogravimetric analysis (TGA) to ensure ≤0.5% moisture content .
Advanced Question: How can researchers optimize experimental models to study chronic pain modulation using this compound?
Answer:
- Multimodal Approaches : Combine behavioral tests (e.g., von Frey filaments for mechanical allodynia) with electrophysiological recordings (e.g., dorsal root ganglion neuronal activity) .
- Dose Escalation Studies : Test 0.125%–0.5% concentrations to balance efficacy and toxicity (e.g., CNS depression thresholds) .
- Longitudinal Imaging : Utilize in vivo MRI to monitor neuroinflammation changes post-administration .
Eigenschaften
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSYTYTKCADQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.